2,5-DIMETHYL-1,4-BIS(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE
Overview
Description
2,5-DIMETHYL-1,4-BIS(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE is a complex organic compound featuring a piperazine core substituted with oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-1,4-BIS(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole rings, which are then coupled to the piperazine core. Common synthetic routes include:
Cyclization Reactions: Formation of oxazole rings through cyclization of appropriate precursors.
Coupling Reactions: Attachment of oxazole rings to the piperazine core using coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-1,4-BIS(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the compound’s reactivity.
Substitution: Replacement of functional groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
2,5-DIMETHYL-1,4-BIS(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-1,4-BIS(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.
Piperazine Derivatives: Molecules with a piperazine core but different functional groups.
Uniqueness
2,5-DIMETHYL-1,4-BIS(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE is unique due to its specific combination of oxazole and piperazine moieties, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2,5-dimethyl-4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-17-15-32(28(34)24-20(4)36-30-26(24)22-13-9-6-10-14-22)18(2)16-31(17)27(33)23-19(3)35-29-25(23)21-11-7-5-8-12-21/h5-14,17-18H,15-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBATQMCNGSAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(ON=C2C3=CC=CC=C3)C)C)C(=O)C4=C(ON=C4C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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